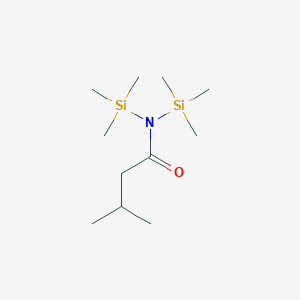![molecular formula C13H8ClNO2 B11867479 9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-16-1](/img/structure/B11867479.png)
9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one: is a heterocyclic compound that belongs to the chromeno-pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one consists of a chromeno ring fused with a pyridine ring, with chlorine and methyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malononitrile, followed by cyclization with 4-hydroxypyridine-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or pyridine, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromeno-pyridines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
- 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one
- 5H-chromeno[2,3-d]pyrimidine
- 4H-chromene
Comparison: Compared to similar compounds, 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to the presence of the chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
62627-16-1 |
|---|---|
Formule moléculaire |
C13H8ClNO2 |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
9-chloro-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8ClNO2/c1-7-5-9-11(16)8-3-2-4-15-13(8)17-12(9)10(14)6-7/h2-6H,1H3 |
Clé InChI |
PAVGFYYOUHZPQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



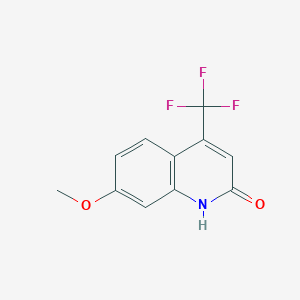
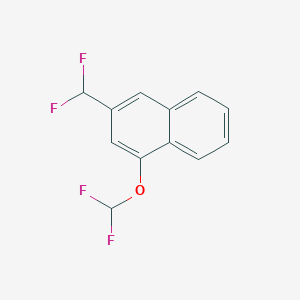

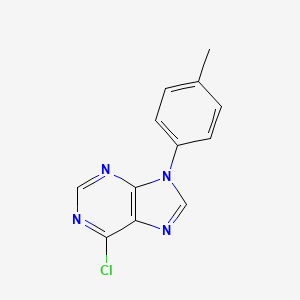
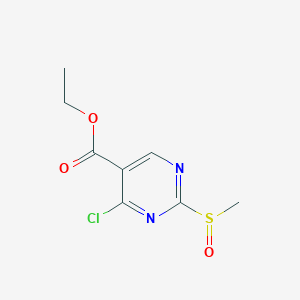

![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
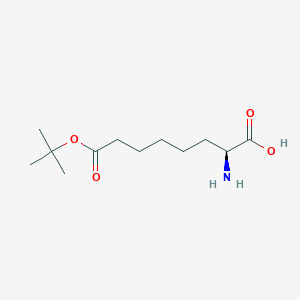

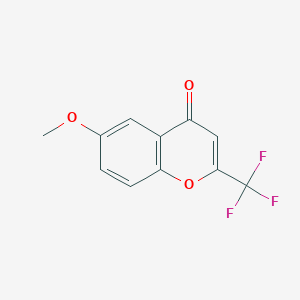
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
